Product packaging for 1,1,1,4-Tetranitrobutane(Cat. No.:CAS No. 20919-96-4)

1,1,1,4-Tetranitrobutane

Cat. No.: B14706514
CAS No.: 20919-96-4
M. Wt: 238.11 g/mol
InChI Key: GKHIAGMOLQBUBL-UHFFFAOYSA-N
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Description

Contextualization of Nitroalkanes within Organic Synthesis

Nitroalkanes have long been recognized as valuable and versatile building blocks in the realm of organic synthesis. frontiersin.orgfrontiersin.org Their utility stems from the strong electron-withdrawing nature of the nitro group, which activates adjacent carbon-hydrogen bonds and influences the reactivity of the entire molecule. wikipedia.org

Role as Versatile Chemical Intermediates

The significance of nitroalkanes lies in their capacity to serve as precursors to a wide array of other functional groups. frontiersin.orgcphi-online.com The nitro group can be readily transformed into amines, carbonyls (aldehydes and ketones), and other functionalities, providing a strategic advantage in the synthesis of complex molecules. arkat-usa.orggoogle.com This versatility allows for their use in the production of pharmaceuticals, natural products, and other high-value chemical entities. frontiersin.orggoogle.com The reactivity of nitroalkanes under mild conditions further enhances their appeal as synthetic intermediates. cphi-online.com

The ability of nitroalkanes to be transformed into various functional groups is a cornerstone of their utility. Some key transformations include:

Reduction to Amines: The conversion of a nitro group to an amino group is a fundamental and widely used reaction in organic synthesis. arkat-usa.orgnih.gov

Nef Reaction: This reaction converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. arkat-usa.org

Conversion to Oximes and other derivatives: Nitroalkanes can be converted to oximes, nitrile oxides, and hydroxylamines, further expanding their synthetic potential. cphi-online.com

Importance in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Nitroalkanes are pivotal in the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds, a fundamental aspect of constructing complex organic molecules. frontiersin.orgarkat-usa.org The acidity of the α-protons to the nitro group allows for the formation of nitronate anions, which are stabilized carbanions that can act as nucleophiles. arkat-usa.orgum.edu.mt

Key reactions involving nitroalkanes for bond formation include:

Henry (Nitroaldol) Reaction: This reaction involves the addition of a nitronate anion to an aldehyde or ketone, forming a β-nitro alcohol. arkat-usa.orgum.edu.mt This is a powerful tool for C-C bond formation.

Michael Addition: Nitronate anions can act as Michael donors, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction, another crucial method for C-C bond formation. wikipedia.orgarkat-usa.orgum.edu.mt

Reactions with Electrophiles: While typically used as nucleophiles, nitroalkanes can also be activated to react with carbon-based nucleophiles, showcasing their diverse reactivity in C-C and carbon-heteroatom bond formation. nih.govfrontiersin.org This "umpolung" or reverse polarity strategy further broadens their synthetic applications. frontiersin.orgacs.org

Formation of Heterocycles: The functionalities derived from nitroalkanes, such as amines and carbonyls, are instrumental in the synthesis of various heterocyclic compounds. arkat-usa.org Nitrogen heterocycles, in particular, are prevalent in pharmaceuticals. acs.orgnih.gov

Overview of Highly Nitrated Aliphatic Compounds

Highly nitrated aliphatic compounds are a subclass of nitroalkanes characterized by the presence of multiple nitro groups. This high degree of nitration significantly influences their chemical properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4O8 B14706514 1,1,1,4-Tetranitrobutane CAS No. 20919-96-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20919-96-4

Molecular Formula

C4H6N4O8

Molecular Weight

238.11 g/mol

IUPAC Name

1,1,1,4-tetranitrobutane

InChI

InChI=1S/C4H6N4O8/c9-5(10)3-1-2-4(6(11)12,7(13)14)8(15)16/h1-3H2

InChI Key

GKHIAGMOLQBUBL-UHFFFAOYSA-N

Canonical SMILES

C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1,1,1,4 Tetranitrobutane and Analogous Nitroalkanes

General Nitration Strategies and Principles

The introduction of nitro groups into an alkane backbone can be achieved through several fundamental reaction pathways. The choice of strategy depends on the desired substitution pattern, the nature of the starting material, and the required reaction conditions.

Electrophilic Nitration Pathways

Electrophilic nitration is a foundational method for introducing a nitro group, where a potent electrophile attacks an electron-rich center. orgsyn.org For alkanes, which are generally electron-poor, this process is challenging and often requires harsh conditions. The key electrophile in these reactions is the nitronium ion (NO₂⁺). orgsyn.orggoogle.com

The generation of the nitronium ion is typically accomplished by reacting nitric acid (HNO₃) with a strong dehydrating agent, most commonly sulfuric acid (H₂SO₄). orgsyn.org This mixture, known as "mixed acid," is a cornerstone of nitration chemistry. organic-chemistry.orgdtic.mil The reaction proceeds as follows:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

While highly effective for aromatic compounds, the direct electrophilic nitration of alkanes with mixed acid is less common due to the low reactivity of C-H σ-bonds. asianpubs.org However, more potent nitrating agents, such as nitronium salts like nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻), have been used to nitrate (B79036) alkanes, including ethane, propane, and cyclohexane, in solvents like methylene (B1212753) chloride. asianpubs.orgdtic.mil These reactions indicate a direct electrophilic insertion of the nitronium ion into the C-H and C-C σ-bonds. asianpubs.org

Vapor-phase nitration at elevated temperatures (e.g., ~425°C) using nitric acid or nitrogen tetroxide (N₂O₄) represents another electrophilic approach, although it is understood to proceed via a free-radical mechanism. youtube.com

Nucleophilic Substitution in Nitration Reactions

Nucleophilic substitution provides a versatile and widely used pathway for the synthesis of primary nitroalkanes. acs.org This method involves the displacement of a leaving group from an alkyl substrate by a nitrite (B80452) ion (NO₂⁻), which acts as the nucleophile. youtube.com

The most common substrates are alkyl halides (bromides and iodides), and the reaction is often performed with metal nitrites such as sodium nitrite (NaNO₂) or silver nitrite (AgNO₂). acs.org The reaction with silver nitrite is known as the Victor Meyer reaction, while the use of sodium nitrite is associated with the Kornblum reaction. acs.org

R-X + MNO₂ → R-NO₂ + M-X (where R = alkyl group, X = halogen, M = Na, K, Ag)

A significant challenge in these reactions is the ambident nature of the nitrite ion, which can also attack via the oxygen atom, leading to the formation of alkyl nitrite esters (R-ONO) as a byproduct. acs.org The formation of these byproducts can complicate purification. wikipedia.org

To circumvent the use of alkyl halides, alcohols can be converted into better leaving groups, such as mesylates or tosylates. These sulfonates can then be displaced by a nitrite source, like tetrabutylammonium (B224687) nitrite (TBAN), to yield the corresponding nitroalkane under mild conditions. acs.orggoogle.com

Table 1: Comparison of Nucleophilic Nitration Methods
MethodSubstrateNitrating AgentKey Features & Challenges
Victor Meyer ReactionAlkyl Halide (R-X)Silver Nitrite (AgNO₂)Classic method; formation of alkyl nitrite byproducts. acs.org
Kornblum ReactionAlkyl Halide (R-X)Sodium Nitrite (NaNO₂)Commonly used; byproduct formation is a concern.
From SulfonatesAlkyl Mesylate/Tosylate (R-OMs/OTs)Tetrabutylammonium Nitrite (TBAN)Starts from readily available alcohols; mild conditions. google.com

Oxidative Nitration Approaches

Oxidative methods offer an alternative route to nitroalkanes, often starting from nitrogen-containing functional groups at a lower oxidation state. A primary example is the oxidation of primary amines to nitro compounds. Various oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄) and peroxy acids like peroxytrifluoroacetic acid. acs.org More recently, catalytic systems using reagents like tert-butyl hydroperoxide with a zirconium catalyst (Zr(Ot-Bu)₄) have been developed for this purpose. acs.org

Another important oxidative pathway is the conversion of oximes to nitroalkanes. Oximes, which can be prepared from aldehydes or ketones, are oxidized to the corresponding nitro compounds. This method is particularly valuable for preparing secondary nitroparaffins.

For the synthesis of highly nitrated compounds, direct oxidative nitration of gem-dinitroalkanes can be employed. For instance, compounds like 1,1,6,6-tetranitrohexane have been prepared in high yield by the oxidative nitration of the corresponding 1,6-dinitrohexane.

Historical and Conventional Synthetic Routes

The synthesis of nitroalkanes has a long history, with many early methods still forming the basis of modern industrial processes. These conventional routes often rely on strong acids and high temperatures.

Traditional Nitrating Agent Systems (e.g., Mixed Acids)

The use of mixed acids, typically a combination of concentrated nitric acid and sulfuric acid, is the most traditional and industrially significant method for nitration, particularly for aromatic compounds like benzene (B151609) and toluene. organic-chemistry.orgdtic.mil The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).

This system has also been applied to the synthesis of energetic materials like nitroglycerine and 1,2,4-butanetriol (B146131) trinitrate (BTTN) through the nitration of the corresponding polyols. youtube.com In these reactions, the alcohol is added slowly to a cold mixture of the acids to control the highly exothermic reaction. youtube.com

Another conventional approach involves the use of nitric acid with acetic anhydride (B1165640). This mixture generates acetyl nitrate in situ, which serves as the nitrating agent. This method has been used for the laboratory preparation of tetranitromethane. orgsyn.org

Table 2: Traditional Nitrating Agent Systems
SystemCompositionActive SpeciesTypical Application
Mixed AcidConc. HNO₃ + Conc. H₂SO₄Nitronium ion (NO₂⁺)Nitration of aromatics and alcohols. organic-chemistry.orgdtic.mil
Acetyl NitrateConc. HNO₃ + Acetic AnhydrideAcetyl nitrate (CH₃COONO₂)Preparation of tetranitromethane. orgsyn.org
Vapor-Phase NitrationAlkane + HNO₃ (vapor)Radical species (e.g., •NO₂)Industrial production of simple nitroparaffins. youtube.com

Challenges and Limitations of Early Methods (e.g., Regioselectivity)

Despite their utility, early nitration methods are fraught with challenges, particularly concerning selectivity and reaction control.

Regioselectivity: In the nitration of alkanes and substituted aromatic compounds, controlling the position of nitration is a major issue. The vapor-phase nitration of propane, for example, yields a mixture of 1-nitropropane, 2-nitropropane, as well as cleavage products like nitroethane and nitromethane, because the high-energy radical conditions are not selective. youtube.com Similarly, the nitration of substituted aromatics can lead to mixtures of ortho, meta, and para isomers, requiring difficult separation steps. organic-chemistry.org

Polysubstitution: The presence of an activating group on a substrate can lead to over-nitration, where multiple nitro groups are introduced. Conversely, deactivating groups can make nitration difficult. Controlling the reaction to achieve monosubstitution often requires careful temperature control and stoichiometry. For example, nitration of benzene is typically conducted at around 50°C to favor the formation of nitrobenzene (B124822) and prevent dinitration.

Byproduct Formation: Oxidation is a significant side reaction in many nitration processes, especially when using strong nitric acid at high temperatures. asianpubs.org This leads to the formation of undesired byproducts like carboxylic acids and reduces the yield of the target nitro compound. wikipedia.org As mentioned earlier, the formation of nitrite esters in nucleophilic substitution reactions is another common issue. acs.org The use of highly corrosive and hazardous mixed acids also presents significant environmental and safety concerns, including the need to treat and regenerate large quantities of waste acid.

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have provided more sophisticated and controlled methods for the synthesis of complex molecules, including polynitroalkanes. These strategies often offer improvements in selectivity, yield, and safety compared to older, more hazardous methods.

Catalytic Approaches in Nitration

Catalytic methods for the introduction of nitro groups are highly sought after as they can offer milder reaction conditions and greater control over the nitration process.

Transition metal catalysis has become a cornerstone of modern organic synthesis, and its application to C-H nitration is an emerging field. youtube.comyoutube.com These methods often involve the activation of C-H bonds by a metal center, followed by reaction with a nitrating agent. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Stille reactions, are powerful tools for forming carbon-carbon bonds, and variations of these methods can be envisioned for the construction of nitroalkane skeletons. youtube.comorgsyn.org

While direct catalytic nitration of alkanes to form geminal trinitro groups as in 1,1,1,4-tetranitrobutane is not yet a well-established transformation, transition metal catalysts are employed in the synthesis of precursors to nitroalkanes. For example, organometallic polymers containing silicon or boron in their backbone have been synthesized using transition metal-catalyzed dehydrocoupling reactions. dtic.mil Furthermore, rhodium, iridium, and ruthenium compounds have been shown to catalyze the N-alkylation of amines by alcohols, a reaction that, while not a direct nitration, demonstrates the capability of these metals to facilitate the formation of C-N bonds. rsc.org

The development of transition metal catalysts for the direct, selective nitration of alkanes remains an active area of research. The primary challenge lies in controlling the regioselectivity and the degree of nitration, particularly for the synthesis of highly nitrated compounds like tetranitroalkanes.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. In the context of nitroalkane synthesis, organocatalysts are particularly effective in promoting conjugate addition reactions. nih.gov For instance, the Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds can be efficiently catalyzed by chiral organic molecules, leading to the formation of new carbon-carbon bonds and the introduction of a nitro group into a more complex molecular framework. nih.govorganic-chemistry.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for highly selective and environmentally friendly synthetic routes. digitellinc.comnih.govresearchgate.net While the direct enzymatic nitration of alkanes is still a nascent field, some enzymes have been shown to handle the nitro moiety. digitellinc.comnih.gov For example, horseradish peroxidase (HRP) can catalyze the oxidative nitration of electron-rich aromatic compounds. digitellinc.com Another strategy involves the use of lyases, such as nitrosuccinate lyase, for the hydronitration of α,β-unsaturated carboxylic acids. digitellinc.com Although the substrate scope of these enzymes is currently limited, protein engineering and directed evolution are promising approaches to develop biocatalysts for the synthesis of a wider range of nitroalkanes. digitellinc.com

Reactions Involving Nitronate Anions

Nitronate anions, formed by the deprotonation of nitroalkanes at the α-carbon, are versatile nucleophiles in carbon-carbon bond-forming reactions. These reactions are fundamental to the construction of the carbon skeleton of polynitroalkanes.

The Henry reaction, or nitroaldol reaction, is a classic method for the formation of β-nitro alcohols through the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgredalyc.orgsynarchive.comorganic-chemistry.orgtcichemicals.com This reaction is a powerful tool for constructing carbon-carbon bonds and introducing both a hydroxyl and a nitro group into a molecule. wikipedia.org The resulting β-nitro alcohol can be further transformed, for example, through dehydration to a nitroalkene or oxidation to an α-nitro ketone. wikipedia.org

The versatility of the Henry reaction makes it a key step in the synthesis of more complex polynitro compounds. By choosing appropriate starting materials, it is possible to build up a carbon chain with multiple nitro groups. For example, a dinitroalkane could potentially be synthesized by a double Henry reaction. The reaction can be catalyzed by a variety of bases, and in recent years, asymmetric versions of the Henry reaction using chiral catalysts have been developed to control the stereochemistry of the newly formed chiral centers. wikipedia.org

Table 1: Examples of Henry Reactions in the Synthesis of Nitro Compounds

Nitroalkane Carbonyl Compound Base/Catalyst Product Yield (%) Reference
Nitromethane Benzaldehyde Et₂NH 1-Phenyl-2-nitroethanol 68 synarchive.com
Nitromethane 4-Methoxybenzaldehyde NH₄OAc 1-(4-Methoxyphenyl)-2-nitroethanol 92 synarchive.com
Nitroethane Cyclohexanone TBAF 1-(1-Nitroethyl)cyclohexan-1-ol 85 organic-chemistry.org

This table presents illustrative examples of the Henry reaction and does not depict the synthesis of this compound.

The Michael addition is the conjugate addition of a nucleophile, such as a nitronate anion, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. nih.govorganic-chemistry.orgwikipedia.orgewadirect.commasterorganicchemistry.com This reaction is a highly efficient method for forming carbon-carbon bonds and is widely used in organic synthesis. wikipedia.org For the synthesis of polynitroalkanes, the Michael addition of a nitroalkane to a nitroalkene is a particularly attractive strategy, as it allows for the direct introduction of two nitro groups in a 1,3-relationship.

The reaction is typically catalyzed by a base, which deprotonates the nitroalkane to form the nucleophilic nitronate anion. wikipedia.org A wide range of bases can be used, from simple alkali metal hydroxides to more complex organic bases. As with the Henry reaction, significant progress has been made in the development of asymmetric Michael additions, which allow for the synthesis of chiral nitro compounds with high enantioselectivity. nih.gov

Table 2: Examples of Michael Additions in the Synthesis of Nitro Compounds

Michael Donor (Nitroalkane) Michael Acceptor Catalyst/Base Product Yield (%) Reference
Nitromethane Chalcone NaOH 4-Nitro-1,3-diphenyl-1-butanone 90 organic-chemistry.org
Nitroethane Methyl vinyl ketone DBU 5-Nitro-2-hexanone 85 organic-chemistry.org
2-Nitropropane Acrylonitrile Triton B 4-Methyl-4-nitropentanenitrile 82 organic-chemistry.org

This table presents illustrative examples of the Michael addition and does not depict the synthesis of this compound.

Mechanistic Aspects of Synthesis

Understanding the reaction mechanisms involved in the synthesis of nitroalkanes is crucial for controlling the reaction outcome and optimizing the process.

1 Elucidation of Reaction Mechanisms

The synthesis of nitroalkanes often involves nucleophilic substitution or addition reactions. For instance, the traditional synthesis of nitroalkanes via the reaction of alkyl halides with nitrite salts (Victor-Meyer and Kornblum reactions) proceeds through a nucleophilic substitution mechanism. wiley-vch.de The nitrite ion is an ambident nucleophile, meaning it can attack with either the nitrogen or the oxygen atom, leading to the formation of both nitroalkanes and alkyl nitrites as byproducts. wiley-vch.de

The mechanism of Michael additions involving nitroalkanes is well-established. It proceeds via the formation of a nitronate anion in the presence of a base, which then acts as a nucleophile and attacks the β-carbon of an α,β-unsaturated system. sctunisie.org

More complex reactions, such as the synthesis of tetranitromethane from acetic anhydride and fuming nitric acid, involve a series of steps. A proposed mechanism suggests the initial formation of a mixed anhydride, followed by repetitive nitration of the enol of acetic anhydride to form a trinitro mixed anhydride. This intermediate can then undergo further transformations to yield tetranitromethane. stackexchange.com

In the case of electrophilically activated nitroalkanes, the reaction mechanism involves the formation of aci-forms (nitronic acids or nitronates) under acidic conditions. These species can then be attacked by nucleophiles. frontiersin.org For example, the reaction of protonated nitronic acids with arenes can lead to the formation of oximes. frontiersin.org

2 Intermediates and Transition States in Formation Pathways

The formation of nitroalkanes proceeds through various intermediates and transition states that dictate the reaction's kinetics and stereochemistry. In the deprotonation of nitroalkanes to form nitronate anions, the transition state is described as "late," meaning it resembles the product more than the reactant. This can lead to induction periods in base-catalyzed reactions. sciencemadness.org

In nucleophilic substitution reactions of alkyl halides with nitrite, the transition state involves the partial formation of a new bond between the carbon and the nucleophile and the partial breaking of the carbon-halogen bond. ncert.nic.in

For reactions involving electrophilically activated nitroalkanes, protonated nitronic acids and hydroxynitrilium ions have been proposed as key intermediates. frontiersin.org These highly reactive species are susceptible to nucleophilic attack.

Kinetic studies on the nitrosation of secondary amines by nitroalkanes suggest that these reactions proceed through a highly ordered transition state, where the degree of solvation plays a significant role. rsc.org The geometry of the amine nucleophile also influences the reactivity, with changes in the hybridization of the nitrogen atom affecting the reaction rate. rsc.org

Process Optimization in Synthesis

Optimizing the reaction conditions is essential for maximizing the yield and purity of the desired nitroalkane product while minimizing side reactions and waste.

1 Influence of Reaction Conditions (e.g., Temperature, Solvent, Reagent Addition Rate)

Temperature: Temperature has a profound effect on chemical reactions. lneya.com Increasing the temperature generally increases the reaction rate, but it can also lead to the formation of undesired byproducts or decomposition of the product, especially for thermally sensitive compounds like polynitroalkanes. For some reactions, lower temperatures are crucial. For example, in the synthesis of tetranitromethane from acetic anhydride and nitric acid, the initial mixing is done with cooling to control the exothermicity. stackexchange.com Conversely, some reactions require elevated temperatures to proceed at a reasonable rate. organic-chemistry.org

Solvent: The choice of solvent can significantly influence the reaction outcome by affecting the solubility of reactants, the stability of intermediates, and the reaction mechanism itself. numberanalytics.com For instance, in the synthesis of nitroalkanes from alkyl halides, dimethylformamide (DMF) is often used because it dissolves the nitrite salt and accelerates the reaction. wiley-vch.de The use of green solvents like water and PEG is a key aspect of process optimization towards more sustainable methods. organic-chemistry.orgwiley-vch.de In some cases, solvent-free conditions can be optimal. nih.gov

Reagent Addition Rate: The rate at which reagents are added can be critical, particularly in highly exothermic reactions or when dealing with reactive intermediates. Slow addition can help to control the reaction temperature and minimize the formation of byproducts. In the synthesis of tetranitromethane, the slow addition of acetic anhydride to nitric acid is necessary to manage the initial exotherm. stackexchange.com

The optimization of a reaction is often an iterative process, involving the systematic variation of these parameters to find the optimal set of conditions. researchgate.netreddit.com

The following table provides a general overview of the influence of reaction conditions on nitroalkane synthesis:

Reaction Condition Influence on Synthesis Considerations for Optimization
Temperature Affects reaction rate and selectivity. Can lead to decomposition.Balance reaction speed with product stability and byproduct formation. lneya.com
Solvent Affects solubility, reaction rate, and mechanism.Choose a solvent that dissolves reactants and stabilizes key intermediates. Consider green alternatives. wiley-vch.denumberanalytics.com
Reagent Addition Rate Controls reaction exothermicity and concentration of reactive species.Slow addition for highly reactive or exothermic processes to maintain control. stackexchange.com
Catalyst Can increase reaction rate and selectivity.Screen different catalysts and optimize catalyst loading. sctunisie.org
Concentration Influences reaction rate and the likelihood of side reactions.Vary concentrations to find the optimal balance between reaction rate and selectivity. numberanalytics.com

Yield Enhancement Strategies

Improving the yield of polynitroalkanes is a critical aspect of their synthesis, given the often energetic and sensitive nature of the intermediates and products. Strategies for yield enhancement focus on optimizing reaction conditions, choosing appropriate starting materials, and refining purification processes.

A comparative study on the synthesis of α,α,ω,ω-tetranitroalkanes highlights the impact of the synthetic pathway on the final yield. For instance, the preparation of 1,1,4,4-tetranitrobutane from 1,4-dinitrobutane (B1614805) through the formation of its bisnitronate salt, followed by oxidative nitration, resulted in a significantly higher yield of 49% compared to the 28% yield obtained via the ter Meer reaction from 1,4-dibromo-1,4-dinitrobutane. acs.org This suggests that avoiding the isolation of certain intermediates, such as explosive nitronate salts, can be an effective strategy. acs.org

In the general synthesis of nitroalkanes from alkyl halides, the choice of reagents and solvents is paramount for yield enhancement. The Kornblum reaction, utilizing sodium nitrite in DMF, is effective because DMF helps to dissolve the nitrite salt and accelerates the reaction, minimizing side reactions. wiley-vch.de For substrates where bromoalkanes are unreactive, converting them to the more reactive iodoalkanes before nitration with silver nitrite can improve outcomes. wiley-vch.de Furthermore, using a significant excess of the nitrating agent, such as four equivalents of silver nitrite in an aqueous medium, can lead to good yields of primary nitroalkanes in shorter reaction times by minimizing the competitive formation of alcohol byproducts. wiley-vch.de

The following tables summarize research findings on the synthesis and yield of various tetranitroalkanes and related compounds, illustrating the effectiveness of different synthetic strategies.

Table 1: Comparison of Synthetic Yields for 1,1,4,4-Tetranitrobutane

Starting MaterialReaction TypeYield (%)Reference
1,4-DinitrobutaneOxidative Nitration49 acs.org
1,4-Dibromo-1,4-dinitrobutaneter Meer Reaction28 acs.org

Table 2: Synthetic Yields of Analogous α,α,ω,ω-Tetranitroalkanes via Oxidative Nitration

CompoundStarting MaterialYield (%)Reference
1,1,5,5-Tetranitropentane1,5-Dinitropentane25 acs.org
1,1,6,6-Tetranitrohexane1,6-Dinitrohexane70 acs.org

Molecular Structure and Conformation: Theoretical Perspectives

Computational Structural Elucidation

No specific geometry optimization studies for 1,1,1,4-tetranitrobutane have been found in the reviewed literature. Such studies would typically involve the use of quantum chemical methods to find the lowest energy conformation of the molecule, providing insights into its three-dimensional structure.

Detailed theoretical data on the bond lengths and angles of this compound are not available in the published literature. This information is crucial for understanding the molecule's geometry and steric interactions.

Vibrational and Electronic Structure Theory

A theoretical analysis of the infrared and Raman spectra of this compound, which would help in identifying its characteristic vibrational modes, has not been reported.

There is no available research detailing the molecular orbital theory of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. This data is essential for assessing the compound's kinetic stability and chemical reactivity.

A Mulliken population analysis, which would provide insights into the partial atomic charges and the charge distribution within the this compound molecule, has not been documented.

Conformational Analysis

Conformational analysis is a critical aspect of understanding a molecule's physical and chemical properties. It involves the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the C1-C2, C2-C3, and C3-C4 bonds would give rise to a multitude of conformers, each with a distinct energy level.

Detailed research findings on the specific energetic preferences of the conformers of this compound are not available in the surveyed literature. Generally, the stability of conformers is influenced by a combination of factors including torsional strain (eclipsing interactions), steric hindrance between bulky groups, and intramolecular electronic interactions such as dipole-dipole forces and hyperconjugation.

For this compound, one would anticipate significant steric repulsion between the nitro groups, particularly the three attached to the C1 carbon, and between the C1-trinitromethyl group and the C4-nitro group. These interactions would likely lead to a preference for staggered (anti and gauche) conformations along the carbon backbone to minimize steric strain. The relative energies of these conformers would depend on the complex interplay of these repulsive forces and any potential attractive interactions.

Without computational data, it is not possible to construct a reliable data table of the relative energies of the different conformers.

The pathways for interconversion between different conformers involve rotation about the single carbon-carbon bonds. These rotations are not entirely free but are hindered by energy barriers corresponding to eclipsed conformations, which represent transition states between the more stable staggered conformers.

Specific research detailing the energy barriers for these interconversions in this compound has not been found. The magnitude of these rotational barriers would be a key factor in determining the molecule's flexibility and the relative populations of its conformers at a given temperature. The significant steric bulk of the trinitromethyl group would be expected to create a substantial barrier to rotation around the C1-C2 bond. Similarly, interactions between the substituents at C1 and C4 would influence the rotational barrier around the C2-C3 bond.

Due to the absence of specific studies, a data table of the interconversion energy barriers cannot be provided.

Reactivity and Transformation Pathways of 1,1,1,4 Tetranitrobutane

Chemical Transformations of Nitro Groups

The nitro groups are the primary sites of chemical reactivity in 1,1,1,4-tetranitrobutane, undergoing transformations such as reduction to amines and conversion to carbonyl functionalities.

Reduction Pathways to Amines

The reduction of nitro groups to primary amines is a fundamental transformation in organic synthesis. For a polynitro compound like this compound, this can be achieved through various methods, most notably catalytic hydrogenation. wikipedia.orgrsc.org The reduction of aliphatic nitro compounds can lead to the corresponding amines using reagents like platinum(IV) oxide or Raney nickel as catalysts. wikipedia.org The trinitromethyl group, C(NO₂)₃, is known to be reducible, and it is expected that the nitro groups in this compound would undergo similar transformations.

The complete reduction of all four nitro groups in this compound would yield 1,1,1,4-tetraminobutane. However, controlling the stoichiometry of the reducing agent could potentially allow for the selective reduction of the primary nitro group at the 4-position or the geminal trinitromethyl group at the 1-position. The use of specific catalysts and reaction conditions can influence the selectivity of the reduction. For instance, catalytic hydrogenation over transition metal catalysts is a common and effective method for the conversion of nitriles and other nitrogen-containing functional groups to primary amines. rsc.org

Table 1: General Conditions for Catalytic Hydrogenation of Nitroalkanes

CatalystSolventTemperature (°C)Pressure (psi)Reference
Raney NickelEthanol25-10050-1000 wikipedia.org
Palladium on CarbonMethanol/Ethanol25-8050-500 wikipedia.org
Platinum(IV) OxideAcetic Acid20-5050-500 wikipedia.org

This table presents general conditions and may require optimization for the specific substrate.

Conversion to Carbonyl Compounds (Nef Reaction)

The Nef reaction is a classic method for the conversion of primary or secondary nitroalkanes into aldehydes or ketones, respectively, through hydrolysis of the corresponding nitronate salt in the presence of a strong acid. organicreactions.orgalfa-chemistry.comwikipedia.org For this compound, the primary nitro group at the 4-position could potentially be converted to an aldehyde functionality, yielding 4,4,4-trinitrobutanal, provided the reaction conditions are controlled to avoid reactions at the trinitromethyl group.

The mechanism of the Nef reaction involves the formation of a nitronate salt by treatment with a base, followed by protonation to form a nitronic acid, which then hydrolyzes to the carbonyl compound. wikipedia.orgnih.gov Various modifications to the classical Nef reaction have been developed, including oxidative and reductive methods, to improve yields and substrate scope. alfa-chemistry.com However, the presence of the gem-trinitro group in this compound might lead to side reactions under the strongly acidic or basic conditions of the Nef reaction. For instance, gem-dinitro compounds are known to be susceptible to cleavage under certain conditions. diva-portal.orgresearchgate.net

Reactions of the Carbon Skeleton

The high degree of substitution with electron-withdrawing nitro groups renders the carbon skeleton of this compound susceptible to both nucleophilic and electrophilic attack, as well as substitution and elimination reactions.

Nucleophilic Reactivity at Activated Carbons

The carbon atom bearing the trinitromethyl group (C1) and the carbon atom adjacent to the primary nitro group (C4) are highly electrophilic due to the strong electron-withdrawing nature of the nitro groups. This makes them susceptible to attack by nucleophiles. Nucleophilic substitution on the trinitromethyl group is a known reaction pathway for compounds containing this moiety. youtube.com

It is plausible that strong nucleophiles could displace one or more nitro groups from the C1 position of this compound. The reaction would proceed via an addition-elimination mechanism. Similarly, the carbon at the 4-position is activated for nucleophilic attack.

Electrophilic Behavior and Addition Reactions

While the carbon skeleton is generally electron-deficient, the formation of a nitronate ion at the C4 position would generate a nucleophilic center. This nitronate could then participate in addition reactions with various electrophiles. For example, it could undergo a Michael addition to α,β-unsaturated carbonyl compounds.

Substitution and Elimination Reactions

Given the presence of multiple nitro groups, both substitution and elimination reactions are conceivable for this compound and its derivatives. bits-pilani.ac.indalalinstitute.comlibretexts.org The nitro groups themselves can act as leaving groups in nucleophilic substitution reactions, particularly at the highly activated C1 position.

Elimination reactions could occur if a suitable base is used to abstract a proton from the carbon skeleton. For instance, deprotonation at C2 could potentially lead to the elimination of a nitro group from C1, forming an alkene. The regioselectivity and stereoselectivity of such elimination reactions would be influenced by the steric and electronic environment of the molecule. libretexts.orgmasterorganicchemistry.com

Table 2: Potential Reactivity of this compound

Reaction TypePotential Product(s)Reagents and ConditionsNotes
Reduction 1,1,1,4-TetraminobutaneH₂, Raney Ni or Pd/CComplete reduction of all nitro groups.
Nef Reaction 4,4,4-Trinitrobutanal1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄)Potential for side reactions due to the trinitromethyl group.
Nucleophilic Substitution Substituted butanesStrong nucleophiles (e.g., alkoxides, amines)Substitution likely at C1, displacing one or more nitro groups.
Elimination NitroalkenesStrong, non-nucleophilic baseFormation of a double bond in the carbon skeleton.

This table outlines plausible reactions based on the general reactivity of polynitroalkanes.

Decomposition Mechanisms

The thermal stability and decomposition pathways are critical parameters for understanding the behavior of energetic materials. However, specific mechanistic studies on this compound are not present in the current body of scientific literature.

Thermal Decomposition Pathways (mechanistic studies)

There are no dedicated mechanistic studies detailing the thermal decomposition pathways of this compound. Inferences must be drawn from related polynitroalkane compounds. For many energetic materials, thermal decomposition is a complex process initiated by the cleavage of the weakest chemical bond. In nitroalkanes, this is typically the C-NO2 or O-NO2 bond. For instance, studies on other energetic materials like HMX (1,3,5,7-tetranitro-1,3,5,7-tetrazocane) show that the initial step is the scission of the N-NO2 bond. researchgate.net For aliphatic nitro compounds, the primary decomposition pathways often involve the homolytic cleavage of the C-N bond to form alkyl and nitrogen dioxide radicals, or a nitronitrite rearrangement followed by O-NO bond cleavage. The presence of multiple nitro groups, particularly the geminal trinitromethyl group (-C(NO2)3) in this compound, would significantly influence the decomposition onset and mechanism, likely lowering the activation energy for the initial bond-breaking step compared to a mononitroalkane. The National Institute of Standards and Technology (NIST) provides condensed phase thermochemistry data, such as the enthalpy of formation, but not kinetic parameters of decomposition nist.gov.

Influence of Substituents on Decomposition Rates

Research on how substituents on the butane (B89635) backbone of this compound affect its decomposition rate is not available. However, general principles from organic chemistry and studies on other energetic materials can provide insight. The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the stability of a molecule. For example, research on the nitration of tetrahydroquinoline derivatives shows that the electronic and steric effects of protecting groups on the nitrogen atom dictate the reaction's regioselectivity. researchgate.net In the context of decomposition, electron-withdrawing groups near the nitro groups could potentially destabilize the C-N bonds, leading to lower decomposition temperatures. Conversely, electron-donating groups might increase the electron density and stabilize these bonds. The position of the substituent would also be critical, with effects diminishing with distance from the reactive nitro groups. Without empirical data for derivatives of this compound, these remain well-established but general principles.

Role as a Synthetic Intermediate

The utility of a chemical compound is often defined by its ability to serve as a building block for more complex molecules. While nitroalkanes are versatile synthetic intermediates, the application of this compound in this role is not documented.

Precursor for Derivatized Butane Structures

The synthesis of this compound (referred to as 1,1,4,4-tetranitrobutane in older literature) has been achieved via the ter Meer reaction, starting from 1,4-dibromo-1,4-dinitrobutane acs.org. This demonstrates a method for its creation but does not detail its subsequent use in synthesis. The trinitromethyl group is a powerful electron-withdrawing group, making the protons on the adjacent carbon (C2) acidic and susceptible to deprotonation. This could, in principle, allow for alkylation or condensation reactions at this position. Furthermore, the nitro groups themselves can be transformed into other functional groups. For example, the nitro group can be reduced to an amine or converted to a carbonyl group via the Nef reaction. These potential transformations could lead to a variety of derivatized butane structures, but specific examples originating from this compound are not reported in the literature.

Building Block for Spiroketals and Other Complex Architectures

There is no evidence in the scientific literature to suggest that this compound has been used as a building block for spiroketals or other complex architectures. The synthesis of such structures often relies on the strategic placement of functional groups that can undergo intramolecular reactions. While nitroalkanes are known to be valuable precursors for assembling the dihydroxy ketone frameworks required for spiroketal synthesis studfile.net, the specific structure of this compound may not be readily amenable to the required reaction sequences without significant, and as yet undocumented, functional group manipulations. The synthesis of complex polymeric architectures often involves specialized polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), which are not typically applied to small, highly functionalized molecules like this compound mdpi.com.

Advanced Analytical Techniques in Chemical Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable in modern chemistry for the unambiguous determination of molecular structures. By probing the interaction of molecules with electromagnetic radiation, these methods yield data that, when analyzed, reveal the intricate architecture of a compound. For a molecule like 1,1,1,4-Tetranitrobutane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) would be employed for comprehensive characterization.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of methylene (B1212753) protons. The protons on the carbon adjacent to the trinitromethyl group (C2) would be significantly deshielded due to the strong electron-withdrawing effect of the three nitro groups, appearing at a lower field. The protons on the carbon adjacent to the single nitro group (C3) would appear at a relatively higher field.

The ¹³C NMR spectrum would similarly display signals for the four carbon atoms. The carbon of the trinitromethyl group (C1) would be highly deshielded, as would the carbon bearing the single nitro group (C4). The methylene carbons (C2 and C3) would have chemical shifts influenced by their proximity to the nitro groups.

¹⁵N NMR spectroscopy, although less common, would provide direct information about the nitrogen atoms of the four nitro groups. Two distinct signals would be expected, corresponding to the nitrogen in the trinitromethyl group and the nitrogen in the 4-nitro group.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Note: These are estimated values based on computational models and data from analogous compounds.

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
-CH₂- (C2)4.0 - 4.5Triplet
-CH₂- (C3)3.0 - 3.5Triplet
¹³C NMR
C1 (-C(NO₂)₃)110 - 120Singlet
C2 (-CH₂-)70 - 80Singlet
C3 (-CH₂-)60 - 70Singlet
C4 (-CH₂NO₂)75 - 85Singlet
¹⁵N NMR
-C(NO₂)₃350 - 370Singlet
-CH₂NO₂370 - 390Singlet

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are complementary, as some vibrations may be more prominent in one type of spectrum than the other.

The most characteristic vibrations for this compound would be those associated with the nitro (-NO₂) groups. Nitro compounds typically exhibit two strong stretching vibrations: an asymmetric stretch (νas) at higher wavenumbers and a symmetric stretch (νs) at lower wavenumbers. For this compound, the presence of both a trinitromethyl group and a primary nitro group would likely lead to a complex set of absorption bands in this region. The vibrations of the three nitro groups on C1 may be coupled, leading to broadened or multiple peaks.

Table 2: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound Note: These are estimated values based on computational models and known group frequencies.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch2900 - 3100MediumMedium
NO₂ Asymmetric Stretch1550 - 1620Very StrongMedium
NO₂ Symmetric Stretch1300 - 1380StrongStrong
CH₂ Bend (Scissoring)1420 - 1470MediumWeak
C-N Stretch800 - 900Medium-StrongWeak
C-C Stretch1000 - 1200WeakMedium

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization.

For this compound, electron ionization (EI) would likely lead to extensive fragmentation due to the energetic nature of the molecule. The molecular ion peak, if observable, would be at m/z 238. However, it is common for highly nitrated compounds to not show a prominent molecular ion. Common fragmentation pathways would involve the loss of nitro groups (-NO₂, m/z 46) and other small neutral fragments. The cleavage of C-C bonds would also contribute to the fragmentation pattern.

Table 3: Predicted Mass Spectrometry Fragmentation of this compound Note: These are potential fragments based on the structure and known fragmentation of nitroalkanes.

m/zPossible Fragment Ion
192[M - NO₂]⁺
146[M - 2NO₂]⁺
100[M - 3NO₂]⁺
76[CH₂(NO₂)]⁺
46[NO₂]⁺
30[NO]⁺

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is particularly valuable for distinguishing between ions with the same nominal mass but different elemental formulas. For this compound (C₄H₆N₄O₈), the exact mass of the molecular ion would be precisely determined, confirming its elemental composition and providing a high degree of confidence in its identification.

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When a molecule like this compound is introduced into a mass spectrometer, it is ionized and often breaks apart into smaller, charged fragments. This process, known as fragmentation, creates a unique pattern of signals in the mass spectrum that serves as a molecular fingerprint, allowing for structural confirmation. libretexts.orgchemguide.co.uk

The molecular ion peak (M+•), which corresponds to the intact molecule after losing one electron, would be expected at an m/z value equivalent to the molecular weight of this compound. However, due to the energetic nature of nitro compounds, the molecular ion is often unstable and may be weak or absent. libretexts.org The most valuable information for structure elucidation comes from analyzing the resulting fragment ions. The stability of the resulting carbocations influences the fragmentation pathway; splits that produce more stable secondary or tertiary carbocations are generally favored. libretexts.orgchemguide.co.uk

For this compound, the fragmentation pattern is predicted to be dominated by several key bond cleavages:

Loss of Nitro Groups: A characteristic fragmentation for nitroalkanes is the cleavage of the C-N bond, leading to the loss of a nitro group (NO₂), which would be observed as a neutral loss of 46 mass units.

Carbon-Carbon Bond Cleavage: The butane (B89635) backbone can break at various points. Cleavage of the C-C bonds (alpha-cleavage) adjacent to the highly substituted carbon is common. libretexts.org

Rearrangements: Complex rearrangements can also occur, leading to other characteristic peaks in the spectrum.

The analysis of these fragments allows chemists to piece together the original structure, confirming the presence of the butane skeleton and the four nitro groups at their specific locations.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Structurem/z ValueInterpretation
[C₄H₅(NO₂)₄]⁺• (Molecular Ion)237Represents the intact molecule. May be of low intensity or absent.
[C₄H₅(NO₂)₃]⁺191Loss of one nitro group (-NO₂).
[C(NO₂)₃]⁺151Cleavage of the C1-C2 bond, forming the stable trinitromethyl cation.
[C₃H₅(NO₂)]⁺87Fragment resulting from C1-C2 bond cleavage.
[CH₂(NO₂)]⁺60Fragment resulting from C3-C4 bond cleavage.
[NO₂]⁺46Nitro group cation.
Hyphenated Techniques (e.g., GC-MS, LC-MS)

To analyze complex mixtures or verify the identity of a synthesized compound, chromatography is often coupled directly with mass spectrometry. These "hyphenated" techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provide powerful two-dimensional analysis. latech.edu The chromatograph first separates the components of a mixture, and the mass spectrometer then provides mass data for each separated component. latech.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. nih.gov A sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a stationary phase inside a long capillary column. latech.edunih.gov As each component elutes from the column, it enters the mass spectrometer for ionization and detection. For a compound like this compound, care must be taken to ensure it does not decompose at the temperatures used in the GC inlet and column. google.com Sometimes, chemical modification (derivatization) to a more volatile form is employed, though specific methods for nitroalkanes allow for direct analysis. ajptr.commdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not suitable for GC analysis due to low volatility or thermal instability. nih.govnih.gov In LC-MS, the sample is separated via liquid chromatography before being introduced to the mass spectrometer. This technique is particularly valuable for the analysis of energetic materials. mdpi.com The mobile phase from the LC is removed, and the analyte is ionized using "soft" ionization techniques like electrospray ionization (ESI), which minimizes fragmentation and often preserves the molecular ion. nih.gov This allows for the accurate mass determination of the parent compound, which is then often subjected to further fragmentation within the mass spectrometer (tandem mass spectrometry, or MS/MS) to obtain structural information. nih.govnih.gov

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. latech.edu The principle relies on differential partitioning of compounds between a mobile phase (a moving fluid) and a stationary phase (a solid or liquid supported on a solid). latech.edu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a chemical substance. nih.gov It utilizes high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. For nitro compounds, reversed-phase HPLC is commonly employed, typically using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). nih.gov

When a sample of this compound is injected, it travels through the column, and its components separate based on their relative affinity for the stationary phase. A detector at the end of the column, often a UV-Vis detector set to a wavelength where the nitro groups absorb light, generates a signal for each eluting component. nih.govuml.edu The result is a chromatogram showing a series of peaks. The area of the peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity. ijrpc.comresearchgate.net

Table 2: Typical HPLC Parameters for Purity Analysis of Nitroaromatic/Nitroalkane Compounds

ParameterTypical SettingReference
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) nih.gov
Mobile Phase Isocratic or gradient mixture of Water and Acetonitrile (ACN) or Methanol (MeOH) nih.govnih.gov
Flow Rate 1.0 - 1.7 mL/min nih.gov
Column Temp. 25 °C nih.gov
Detector Diode Array Detector (DAD) or UV Detector (e.g., at 210 nm) nih.gov
Injection Vol. 10 µL nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a powerful separation technique primarily used for volatile substances. latech.edu The separation is achieved by injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing the stationary phase. nih.gov Compounds are separated based on their differing volatilities and interactions with the stationary phase.

While some energetic materials can be analyzed directly, others may require derivatization to increase their volatility and thermal stability for GC analysis. nih.gov For instance, a compound might be chemically altered to replace a polar functional group with a less polar, more volatile one. mdpi.com A specific GC method for this compound would involve optimizing the column type (e.g., a mid-polarity column like Rtx-1701), temperature program, and detector to achieve good separation from any impurities or starting materials without causing on-column degradation. ajptr.com

Table 3: Representative GC Conditions for Analysis of Volatile Nitro Compounds

ParameterTypical SettingReference
Column Capillary Column (e.g., DB-VRX, Rtx-1701; 30-40 m length) nih.govajptr.com
Carrier Gas Helium latech.edu
Inlet Temp. 230 °C nih.gov
Oven Program Temperature ramp (e.g., start at 40°C, ramp to 250°C) nih.gov
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD) nih.gov

Preparative Chromatography for Isolation

When a pure sample of a compound is needed in larger quantities than analytical methods can provide, preparative chromatography is used. rssl.com This technique is essentially a scaled-up version of analytical HPLC. springernature.comamazonaws.com The goal is not just to detect the components of a mixture, but to physically separate and collect them. nih.govrssl.com

To isolate this compound, a crude reaction mixture would be injected into a preparative HPLC system, which uses wider-diameter columns and higher mobile phase flow rates to accommodate larger sample loads. amazonaws.com The conditions (mobile phase, stationary phase) are typically optimized at an analytical scale first. As the separated components elute from the preparative column, a fraction collector is used to capture the portion of the eluent containing the desired compound. The solvent is then evaporated, yielding a purified sample of this compound that can be used for further structural confirmation (e.g., by NMR), as a reference standard, or for other tests. rssl.com

Other Instrumental Analytical Methods

Beyond mass spectrometry and chromatography, other instrumental methods play a role in the comprehensive characterization of chemical compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ethernet.edu.et Molecules with chromophores, such as the nitro group (NO₂), absorb light at specific wavelengths. While not typically used for definitive identification on its own, UV-Vis spectroscopy is the basis for UV detection in HPLC and can be used to determine the concentration of a known compound in a solution. uml.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the exact structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). For this compound, NMR would be used on a purified sample to confirm the connectivity of the atoms in the butane chain and verify the positions of the four nitro groups, complementing the data obtained from mass spectrometry. rssl.com

Infrared (IR) Spectroscopy: This method measures the vibration of atoms in a molecule. ethernet.edu.et Different functional groups vibrate at characteristic frequencies, causing them to absorb infrared radiation at those specific frequencies. For this compound, IR spectroscopy would clearly show strong absorption bands corresponding to the N-O stretching vibrations of the nitro groups, providing further evidence for their presence in the molecule.

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for characterizing the redox properties of molecules. wikipedia.orgrsc.org In the context of energetic materials, CV can provide valuable insights into the reduction and oxidation processes, which are fundamental to their decomposition and energy release mechanisms. For nitro-containing compounds, this technique is especially useful for studying the stepwise reduction of the nitro groups. uchile.cl

Cyclic voltammetry involves applying a linearly ramping potential to a working electrode submerged in a solution containing the analyte and a supporting electrolyte. wikipedia.org The potential is swept from an initial value to a set point and then reversed back to the initial potential. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. wikipedia.org The peaks in the voltammogram correspond to redox events (reduction or oxidation) occurring at the electrode surface. libretexts.org The peak potential can indicate the ease of the redox process, while the peak current is related to the concentration of the analyte and the kinetics of the electron transfer. libretexts.org

For nitro compounds, the electrochemical reduction is a key process. The nitro group (-NO₂) is electroactive and can undergo a series of electron and proton transfer steps. researchgate.net In aprotic media, the reduction often proceeds through an initial reversible one-electron transfer to form a nitro radical anion (R-NO₂•⁻). uchile.cl In protic media, the reduction is typically a more complex, multi-electron, irreversible process that can lead to the formation of nitroso (R-NO), hydroxylamine (B1172632) (R-NHOH), and ultimately amine (R-NH₂) derivatives. researchgate.net The specific pathway and the potentials at which these reductions occur are highly dependent on the molecular structure, the solvent, the pH, and the electrode material. acs.orgresearchgate.net

The electrochemical reduction of aliphatic nitro compounds has been noted to be less extensively studied than their aromatic counterparts. taylorfrancis.com However, it is established that primary and secondary nitroalkanes can be reduced to the corresponding N-alkylhydroxylamines. taylorfrancis.com The reduction of C(sp³)-hybridized nitro compounds generally occurs at more negative potentials compared to their C(sp²)-hybridized aromatic or vinylic analogues. acs.org

A hypothetical cyclic voltammetry experiment on this compound would likely reveal multiple cathodic (reduction) peaks. Each peak could correspond to the reduction of one or more of the nitro groups. The exact potentials would be influenced by the electronic environment of each nitro group. Given the structure of this compound, the three nitro groups on the terminal carbon (C1) might have different reduction potentials compared to the single nitro group on C4 due to their proximity and mutual electronic influence.

Detailed Research Findings

Due to the absence of specific experimental research on the electrochemical analysis of this compound, a definitive data table cannot be presented. However, based on the general principles of the electrochemical reduction of polynitro compounds, an illustrative data table is provided below to represent the type of data that would be expected from a cyclic voltammetry study.

The table outlines hypothetical peak potentials for the stepwise reduction of the nitro groups. In a real experiment, these values would be determined in a specific solvent system (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) tetrafluoroborate) at a given scan rate.

Table 1: Illustrative Cyclic Voltammetry Data for a Hypothetical Polynitroalkane

PeakProcessHypothetical Peak Potential (Epc vs. Ag/AgCl)Characteristics
I1st Reduction-0.85 VIrreversible, corresponds to the reduction of one or two nitro groups.
II2nd Reduction-1.10 VIrreversible, reduction of subsequent nitro group(s).
III3rd Reduction-1.45 VBroad, irreversible peak, likely overlapping reduction of remaining nitro groups.

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The interpretation of such a voltammogram would involve assigning each peak to a specific reduction step. The first reduction peak at a less negative potential would likely correspond to the most easily reducible nitro group(s). Subsequent peaks at more negative potentials would represent the reduction of the remaining nitro groups, which becomes progressively more difficult as the electron-withdrawing character of the molecule decreases with each reduction step. The irreversible nature of the peaks, which is common for aliphatic nitro compounds, would suggest that the reduction products undergo rapid chemical reactions following the electron transfer. acs.org

Applications in Advanced Chemical Synthesis and Materials Science

As a Precursor for Novel Nitrogen-Rich Compounds

There is a lack of specific studies detailing the use of 1,1,1,4-tetranitrobutane as a direct precursor for the synthesis of novel nitrogen-rich compounds.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. mdpi.comresearchgate.netnih.govrsc.orgclockss.org While nitroalkanes can, in principle, serve as precursors to amines and other nitrogen functionalities necessary for heterocycle formation, specific examples employing this compound for this purpose are not found in the available literature. General methods for synthesizing nitrogen heterocycles often involve multicomponent reactions or radical cascade reactions using various starting materials. rsc.orgpolymer.cn

The transformation of the multiple nitro groups in this compound could theoretically lead to polyfunctionalized aliphatic systems. However, documented research on such transformations is not available.

Building Block in Organic Synthesis

Organic building blocks are fundamental to the assembly of complex molecules. diva-portal.org While related nitro compounds have been explored in this context, the specific application of this compound as a building block is not well-documented.

The total synthesis of natural products and pharmaceuticals often relies on strategic bond formations and the use of versatile intermediates. diva-portal.orgresearchgate.net There is no readily available information indicating the use of this compound as an intermediate in the synthesis of complex natural products or pharmaceuticals.

Derivatization is a key process for modifying the properties of molecules for specific applications, such as in chromatography or as specialized reagents. researchgate.net The derivatization of this compound to create advanced chemical reagents has not been described in the available scientific literature.

Role in Polymer Chemistry and Functional Materials

The incorporation of energetic or functional groups into polymers is an active area of research. mdpi.com However, there are no specific reports on the use of this compound in polymer chemistry, either as a monomer, a cross-linking agent, or a precursor to functional materials.

Monomer or Precursor for Functional Polymers

There is currently no available research data or published literature that demonstrates the use of this compound as a monomer or a direct precursor for the synthesis of functional polymers. The high density of nitro groups within the molecule could theoretically impart high-energy characteristics to a resulting polymer, a desirable trait in the field of energetic materials. However, no studies have been found that explore this potential application through polymerization.

Incorporation into Chemical Architectures for Specific Reactivity

Similarly, the scientific literature lacks any examples of this compound being incorporated into more complex chemical architectures to tailor specific reactivity. The reactivity of the nitro groups could potentially be harnessed for various chemical transformations, but this area remains unexplored.

Future Research Directions and Unexplored Avenues

Exploration of Novel Reactivity Patterns

Understanding the chemical behavior of 1,1,1,4-tetranitrobutane beyond its energetic properties can open doors to new applications and synthetic transformations.

The high density of nitro groups in this compound suggests the potential for unusual reaction mechanisms. Investigations into its behavior under various reaction conditions could reveal novel transformations. For instance, the study of its reduction could lead to interesting outcomes, as the Zinin reduction of polynitro compounds is known to be complex and the exact mechanism is not always clear. echemi.comstackexchange.com The relative positions of the nitro groups can influence whether monoamino or polyamino derivatives are formed. echemi.comstackexchange.com Furthermore, exploring reactions analogous to the interrupted Nef or Meyer reactions, which have been observed in other nitro compounds, could lead to the synthesis of diverse and complex molecules. mdpi.com The high electrophilicity of the carbon atoms bearing the nitro groups could also be exploited in reactions with various nucleophiles.

The functionalization of this compound could lead to a wide range of new molecules with unique properties. The nitro groups themselves can be transformed into other functional groups, such as amines, which can then serve as handles for further chemical modifications. The selective reduction of one or more nitro groups would be a key challenge and a significant area of research. echemi.comstackexchange.com The resulting amino-nitro compounds could be valuable precursors for the synthesis of novel heterocycles or polymers. Moreover, the methylene (B1212753) groups in the butane (B89635) chain could potentially be functionalized, although the strong electron-withdrawing effect of the nitro groups would influence their reactivity.

Advanced Theoretical and Computational Studies

Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules, which is particularly valuable for energetic materials where experimental studies can be hazardous.

Advanced theoretical and computational studies on this compound are crucial for a deeper understanding of its properties and for guiding future experimental work. elixirpublishers.com Using methods like density functional theory (DFT), it is possible to investigate the molecule's electronic structure, vibrational frequencies, and thermodynamic properties. nih.gov Such calculations can provide insights into the bond dissociation energies, helping to identify the trigger linkages in its decomposition. researchgate.net For instance, in other nitro-substituted cage hydrocarbons, computational studies have shown that interior C-C bonds can be weaker than the C-NO2 bonds. researchgate.net

High-Accuracy Thermochemical Predictions

The performance of an energetic material is intrinsically linked to its thermochemical properties, such as its enthalpy of formation (ΔfH°). While experimental data provides a crucial benchmark, high-accuracy theoretical predictions offer a powerful, complementary approach for screening new candidates and understanding decomposition mechanisms without the need for synthesis and hazardous testing.

Currently, experimental thermochemical data for this compound is available, providing a foundation for computational validation. The NIST Chemistry WebBook lists values for the enthalpy of combustion and formation for the solid phase nist.gov. A comprehensive study on the thermal stability of various aliphatic nitroalkanes using Differential Scanning Calorimetry (DSC) has provided valuable data on decomposition onset temperatures and energies, highlighting the inherent reactivity of this class of compounds. acs.orgacs.org Such experimental values are critical for calibrating and validating theoretical models. acs.orgresearchgate.net

Future work in this area will likely involve the application of high-accuracy theoretical model chemistries, which have been successfully used to provide precise thermochemical data for other small organic molecules. nih.gov These computational methods can calculate heats of formation and standard molar entropies with high fidelity, offering insights that are difficult or dangerous to obtain experimentally. nih.gov For a molecule like this compound, these predictions can help to refine performance calculations and guide the design of new, related structures with tailored energetic properties.

Table 1: Available Experimental Thermochemical Data for this compound

PropertyValuePhase
Enthalpy of Formation (ΔfH°solid)-239.3 ± 4.2 kJ/molSolid
Enthalpy of Combustion (ΔcH°solid)-1684.9 ± 4.1 kJ/molSolid
Data sourced from NIST Chemistry WebBook nist.gov

Machine Learning Approaches for Property Prediction and Reaction Design

The traditional trial-and-error approach to discovering advanced energetic materials is often slow and costly. mdpi.com Machine learning (ML) has emerged as a transformative tool to accelerate this process by predicting material properties from molecular structures. mdpi.comumd.eduresearchgate.net

ML models can be trained on existing datasets of energetic compounds to learn the complex relationships between chemical structure and performance properties like density, detonation velocity, and enthalpy of formation. mdpi.comresearchgate.netumd.edursc.org Various ML models and featurization methods are being explored:

Models : Algorithms such as Kernel Ridge Regression, Gaussian Process Regression, Artificial Neural Networks (ANNs), and Graph Neural Networks (GNNs) have been successfully applied. umd.edursc.orgarxiv.org

Featurization : Molecular structures are converted into machine-readable descriptors, or "fingerprints," that capture key chemical information. mdpi.comumd.edu Methods include Morgan fingerprints, sum-over-bonds, and Coulomb matrices. umd.eduumd.eduarxiv.orgresearchgate.net

Recent studies show that GNN models, which can learn directly from the graph structure of a molecule, show tremendous potential and may outperform conventional ML models in predicting properties like enthalpy of formation. rsc.org For this compound, these ML techniques could be used to rapidly screen a vast chemical space of derivative compounds, identifying candidates with potentially superior properties before committing to their synthesis.

Beyond property prediction, ML is also being developed for reaction design. sciencedaily.com By learning from vast databases of chemical reactions, ML models can help predict reaction outcomes and energetics, suggesting optimal synthetic pathways. sciencedaily.com This could be particularly valuable for designing safer and more efficient syntheses of complex energetic materials like this compound.

Table 2: Machine Learning Models and Applications in Energetic Materials

Model/TechniqueApplicationPredicted PropertiesReference
Kernel Ridge RegressionProperty PredictionDetonation pressure, velocity, energy umd.eduumd.edu
Artificial Neural Networks (ANN)Property PredictionDetonation velocity mdpi.com
Graph Neural Networks (GNN)Property PredictionEnthalpy of formation rsc.org
General ML Potential (ANI)Reaction SimulationReaction energetics and rates sciencedaily.com

New Applications in Chemical Transformations

Beyond its role as an energetic material, the unique structure of this compound—featuring a trinitromethyl group and a primary nitro group—presents opportunities for its use as a building block in advanced organic synthesis.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.govfu-berlin.de This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification. nih.govnih.gov

Nitroalkanes are known to participate in MCRs, most notably in the nitro-Mannich reaction, where a nitroalkane, an aldehyde, and an amine combine to form β-nitroamines. nih.gov Other MCRs involving nitro compounds have been developed, such as a three-component reaction with isocyanides and acylating agents to produce α-oximinoamides. rsc.orgrsc.org These reactions typically proceed through the formation of a nitronate anion, which acts as a carbon nucleophile. rsc.orgrsc.org

The structure of this compound offers intriguing possibilities for MCRs. The primary nitro group at the 4-position could potentially be deprotonated to form a nitronate, allowing it to act as the nucleophilic component in a nitro-Mannich or similar MCR. This would enable the direct incorporation of the entire trinitromethylpropyl moiety into a more complex molecular architecture, creating novel structures with high densities and energetic potential. While challenging, the successful integration of this compound into MCRs would open a new frontier for the synthesis of advanced functional molecules.

Use in Flow Chemistry and Microreactor Systems

The synthesis of energetic materials, particularly nitration reactions, is often highly exothermic and poses significant safety risks in traditional batch reactors. europa.eueuropa.euewadirect.com Flow chemistry, which involves performing reactions in continuous-flow microreactors, offers a safer and more efficient alternative. europa.euvapourtec.com

Microreactors provide a large surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. europa.euacs.orgresearchgate.net This capability minimizes the formation of hot spots, which can lead to runaway reactions and the formation of hazardous byproducts. europa.euvapourtec.com The small internal volume of the reactor also means that only a small quantity of hazardous material is present at any given time, significantly enhancing operational safety. europa.euewadirect.com

The principles of flow chemistry have been successfully applied to the synthesis of various energetic materials, including nitro compounds. europa.euresearchgate.net Studies have demonstrated the nitration of aromatic compounds and other precursors in microreactor systems, achieving high yields and selectivity with enhanced safety. acs.orgcncb.ac.cngoogle.com

For this compound, flow chemistry could be employed in several ways:

Safer Synthesis : The nitration steps involved in its synthesis could be transitioned from batch to continuous flow, mitigating the risks associated with handling potent nitrating agents.

Controlled Transformations : Subsequent chemical modifications of this compound, such as its potential use in the MCRs described above, could be performed in microreactors to precisely control reaction conditions and improve product selectivity. supercriticalfluids.com

The adoption of flow chemistry and microreactor systems represents a key direction for the future synthesis and application of this compound, promising safer processes and the development of novel, high-purity energetic compounds. europa.euvapourtec.com

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